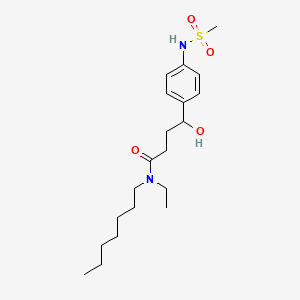
4-Keto Ibutilide
Overview
Description
Ibutilide Related Compound B is an intermediate for preparing optically pure Ibutilide fumarate.
Mechanism of Action
Target of Action
4-Keto Ibutilide, also known as C4FC0E82MH or N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide, primarily targets the hERG potassium channels , delayed inward rectifier potassium (IKr) channels , and L-type (dihydropyridine sensitive) calcium channels . These channels play a crucial role in the electrical activity of the heart, particularly in the repolarization phase of the cardiac action potential.
Mode of Action
This compound interacts with its targets by inducing a persistent sodium current that is sensitive to dihydropyridine calcium channel blockers . It also exerts a potent inhibition of the cardiac rapid delayed rectifier potassium current by binding within potassium channel pores . This interaction results in the prolongation of the action potential duration and an increase in both atrial and ventricular refractoriness .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in cardiac electrical activity. By inducing a persistent sodium current and inhibiting the rapid delayed rectifier potassium current, it influences the repolarization phase of the cardiac action potential . This can lead to changes in the rhythm of the heart, particularly in conditions such as atrial fibrillation and atrial flutter .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) . It is administered intravenously and has a high first-pass metabolism, resulting in poor bioavailability when taken orally . It has a relatively large volume of distribution among individual subjects, which is about 11L/kg . Approximately 40% of the drug is bound with plasma albumin . It has a high systemic plasma clearance that closes to the hepatic blood flow (29mL/min/kg). Its metabolic pathway is via the liver’s cytochrome P450 system by isoenzymes other than CYP3A4 and CYP2D6 .
Result of Action
The molecular and cellular effects of this compound’s action include the prolongation of the action potential duration and an increase in both atrial and ventricular refractoriness . This results in the correction of atrial fibrillation and atrial flutter, converting these conditions to normal sinus rhythm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the patient’s physiological state, the presence of other drugs, and specific characteristics of the disease condition. For instance, patients with atrial fibrillation of more than 2 to 3 days’ duration must be adequately anticoagulated, generally for at least 2 weeks . The choice of patients should be such that the expected benefits of maintaining sinus rhythm outweigh the immediate risks of this compound therapy .
Biochemical Analysis
Biochemical Properties
4-Keto Ibutilide interacts with various enzymes and proteins. It is known to affect the action potential duration and increase both atrial and ventricular refractoriness in vivo . It delays repolarization by activating a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the action potential duration and refractory period of myocardial cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with ion channels in heart cells . It exerts its effects at the molecular level by binding within potassium channel pores and inducing a persistent Na+ current sensitive to dihydropyridine Ca 2+ channel blockers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a canine model of pacing-induced dilated cardiomyopathy, Ibutilide showed significant inhibitory effect on sinus atrial node
Metabolic Pathways
Ibutilide, from which this compound is derived, has a high systemic plasma clearance that is close to the hepatic blood flow . Its metabolic pathway is via the liver’s cytochrome P450 system .
Transport and Distribution
It is known that ketone bodies, which include compounds similar to this compound, are transported by monocarboxylate transporters (MCTs) that are membrane proteins ubiquitously expressed in mammalians .
Properties
IUPAC Name |
N-ethyl-N-heptyl-4-hydroxy-4-[4-(methanesulfonamido)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4S/c1-4-6-7-8-9-16-22(5-2)20(24)15-14-19(23)17-10-12-18(13-11-17)21-27(3,25)26/h10-13,19,21,23H,4-9,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYZQCZASWLBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)C(=O)CCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857908 | |
| Record name | N-Ethyl-N-heptyl-4-hydroxy-4-{4-[(methanesulfonyl)amino]phenyl}butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160087-98-9 | |
| Record name | N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160087989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-heptyl-4-hydroxy-4-{4-[(methanesulfonyl)amino]phenyl}butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)





